molecular formula C13H18O B026843 (R)-FlorhydralR CAS No. 457928-60-8

(R)-FlorhydralR

Cat. No. B026843
M. Wt: 190.28 g/mol
InChI Key: OHRBQTOZYGEWCJ-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Florhydral involves hydroformylation reactions, where rhodium catalysts play a crucial role. Paganelli et al. (2006) investigated a hydroformylation-based approach to synthesize (R)-Florhydral, indicating the pivotal role of rhodium catalysts in achieving desired selectivity and yield. This process involves the hydroformylation of m-diisopropenylbenzene, leading to mixtures of aldehydes, including (R)-Florhydral as a significant product (Paganelli, Ciappa, Marchetti, Scrivanti, & Matteoli, 2006).

Molecular Structure Analysis

The molecular structure of (R)-Florhydral is crucial for its fragrance properties, with stereochemistry playing a significant role. Bovo et al. (2008) developed an enantioselective catalytic route to synthesize (R)-Florhydral in almost enantiomerically pure form. The key step involved the enantioselective hydrogenation of a precursor, demonstrating the impact of molecular structure on fragrance intensity and quality (Bovo, Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Scientific Research Applications

Synthesis and Chemical Characteristics

  • (R)-Florhydral, a fragrance compound, has been synthesized using a hydroformylation-based approach. Hydroformylation of m-diisopropenylbenzene in the presence of rhodium catalysts produces 3-(3-isopropenylphenyl)butyraldehyde, a precursor of Florhydral®, and a dialdehyde side product. The product ratio is dependent on substrate conversion, and alternative approaches involving 1-isopropyl-3-isopropenylbenzene lead to the formation of Florhydral® with high reaction rates and complete chemo- and regioselectivity. Even the use of chiral phosphino ligands for enantioselective synthesis yielded Florhydral®, though with low enantiomeric excesses (Paganelli et al., 2006).

Biotechnological and Genetic Research

  • The study of plant resistance proteins (R proteins) and their interaction with corresponding pathogen avirulence (Avr) proteins has been a focal area of research. The flax rust fungus AvrL567 genes, recognized by the L5, L6, and L7 R proteins of flax, exhibit high diversity, suggesting an ongoing gene-specific arms race with the corresponding flax R genes. Direct R-Avr protein interaction, as indicated by yeast two-hybrid assays, underscores the significance of such interactions in plant-pathogen coevolution (Dodds et al., 2006).

Catalytic Processes and Fragrance Production

  • A novel catalytic route yielded almost enantiomerically pure Florhydral®. The key process involved the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol, with asymmetric inductions of up to 97% using an iridium-phosphinooxazoline chiral catalyst. This process highlights the advancements in catalyst design and synthesis for fragrance production (Bovo et al., 2008).

properties

IUPAC Name

(3R)-3-(3-propan-2-ylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBQTOZYGEWCJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)C1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457925
Record name (R)-FlorhydralR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-FlorhydralR

CAS RN

457928-60-8
Record name (R)-FlorhydralR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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